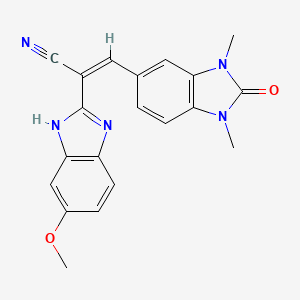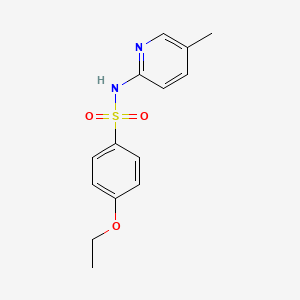![molecular formula C17H24N2O3S B5294805 ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate](/img/structure/B5294805.png)
ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate, commonly referred to as MTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAPA is a piperidine-based compound that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
作用机制
The mechanism of action of MTAPA is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, studies have suggested that MTAPA may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
MTAPA has been shown to have several biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its analgesic effects, and its anti-inflammatory effects. Additionally, studies have suggested that MTAPA may have antioxidant effects, which could be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using MTAPA in laboratory experiments is its selectivity towards cancer cells, which allows for targeted therapy. Additionally, MTAPA has been shown to have low toxicity, making it a potential candidate for therapeutic use. However, one of the limitations of using MTAPA in laboratory experiments is its limited solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on MTAPA, including its potential use in combination therapy with other drugs, its potential use in the treatment of other diseases, and the development of more efficient synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of MTAPA and its potential side effects.
Conclusion:
In conclusion, MTAPA is a piperidine-based compound that has shown promising results in various scientific research applications, including its potential use in cancer therapy, pain management, and as an anti-inflammatory agent. MTAPA can be synthesized through several methods, and its mechanism of action is not fully understood. MTAPA has several biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its analgesic effects, and its anti-inflammatory effects. While MTAPA has several advantages for laboratory experiments, it also has limitations, such as its limited solubility. There are several future directions for research on MTAPA, including its potential use in combination therapy with other drugs and the development of more efficient synthesis methods.
合成方法
MTAPA can be synthesized through several methods, including the reaction of 3-(methylthio)benzoyl chloride with piperidine followed by the reaction of the resulting compound with ethyl acetate. Another method involves the reaction of 3-(methylthio)benzamide with piperidine followed by the reaction of the resulting compound with ethyl chloroacetate. The synthesis of MTAPA is a multistep process that requires careful attention to detail and purification steps to obtain a high yield and pure product.
科学研究应用
MTAPA has shown promising results in various scientific research applications, including its potential use in cancer therapy, pain management, and as an anti-inflammatory agent. Studies have shown that MTAPA has a selective cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. Additionally, MTAPA has been shown to have analgesic effects, making it a potential candidate for pain management. Furthermore, MTAPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
ethyl 2-[1-[(3-methylsulfanylphenyl)carbamoyl]piperidin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-22-16(20)12-14-8-4-5-10-19(14)17(21)18-13-7-6-9-15(11-13)23-2/h6-7,9,11,14H,3-5,8,10,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLOTAZHYACEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5294733.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B5294741.png)
![7-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]pyrazolo[1,5-a]pyridine](/img/structure/B5294746.png)
![2-methoxy-3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5294749.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5294755.png)
![1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5294760.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5294767.png)

![3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5294783.png)
![2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5294784.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294800.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5294834.png)
![ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5294839.png)